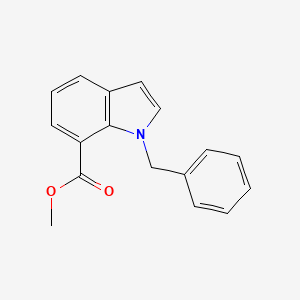
3-Cyclohexene-1-carboxylic acid, 1-cyano-6-(4-methylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclohexene-1-carboxylic acid, 1-cyano-6-(4-methylphenyl)- is a complex organic compound that features a cyclohexene ring, a carboxylic acid group, a cyano group, and a 4-methylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexene-1-carboxylic acid, 1-cyano-6-(4-methylphenyl)- typically involves multiple steps. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) ensures the purity and quality of the final product. The scalability of the synthesis process is crucial for its application in various industries.
Analyse Chemischer Reaktionen
Types of Reactions
3-Cyclohexene-1-carboxylic acid, 1-cyano-6-(4-methylphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
3-Cyclohexene-1-carboxylic acid, 1-cyano-6-(4-methylphenyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of novel optical and electronic materials.
Wirkmechanismus
The mechanism by which 3-Cyclohexene-1-carboxylic acid, 1-cyano-6-(4-methylphenyl)- exerts its effects involves interactions with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The cyclohexene ring and carboxylic acid group also play roles in the compound’s reactivity and interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Cyclohexene-1-carboxylic acid: Lacks the cyano and 4-methylphenyl groups, making it less complex.
4-Cyano-1-cyclohexene: Contains a cyano group but lacks the carboxylic acid and 4-methylphenyl groups.
Cyclohexanecarboxylic acid: Saturated version of the compound without the double bond in the cyclohexene ring.
Uniqueness
3-Cyclohexene-1-carboxylic acid, 1-cyano-6-(4-methylphenyl)- is unique due to the presence of multiple functional groups that contribute to its diverse reactivity and potential applications. The combination of a cyano group, carboxylic acid, and 4-methylphenyl group in a single molecule provides a versatile platform for various chemical transformations and interactions.
Eigenschaften
CAS-Nummer |
185459-32-9 |
|---|---|
Molekularformel |
C15H15NO2 |
Molekulargewicht |
241.28 g/mol |
IUPAC-Name |
1-cyano-6-(4-methylphenyl)cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C15H15NO2/c1-11-5-7-12(8-6-11)13-4-2-3-9-15(13,10-16)14(17)18/h2-3,5-8,13H,4,9H2,1H3,(H,17,18) |
InChI-Schlüssel |
IEQWEFDTNWUNLI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2CC=CCC2(C#N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



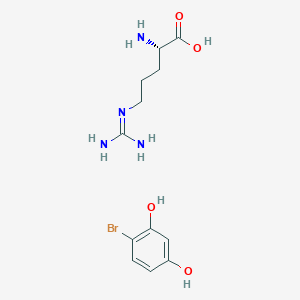
![4-(4-{(E)-[4-(Didodecylamino)phenyl]diazenyl}phenyl)butanoic acid](/img/structure/B14243143.png)
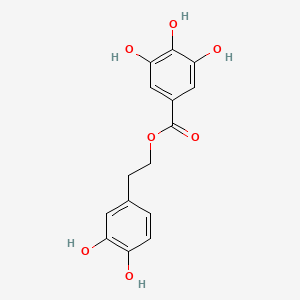
![Pyrimidinium, 1-[2-(4-bromophenyl)-2-oxoethyl]-4-methyl-, bromide](/img/structure/B14243157.png)
![Benzonitrile, 4-[4-(2-pyridinylmethyl)-1-piperazinyl]-](/img/structure/B14243170.png)
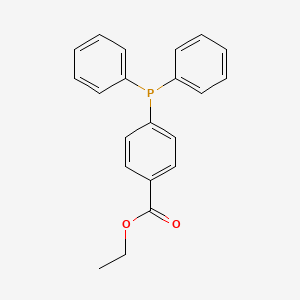


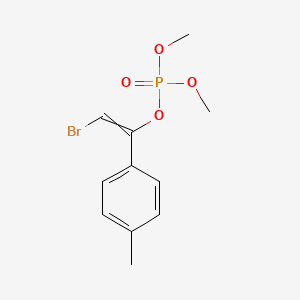
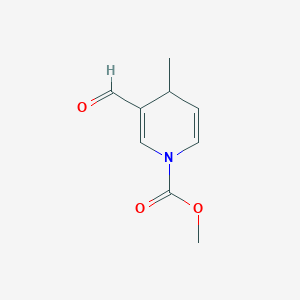
![2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B14243194.png)

